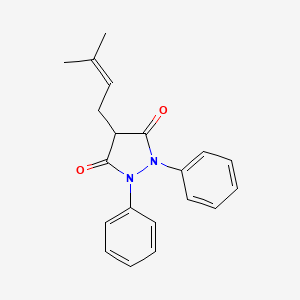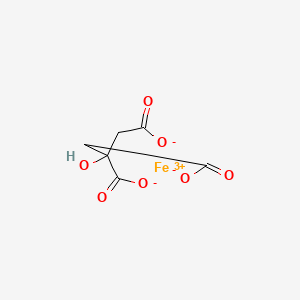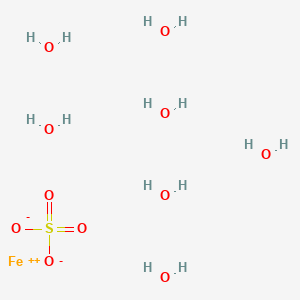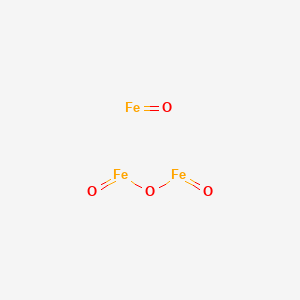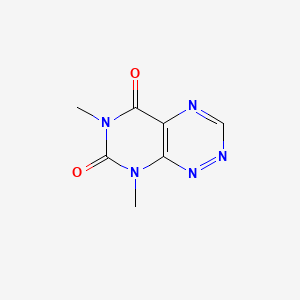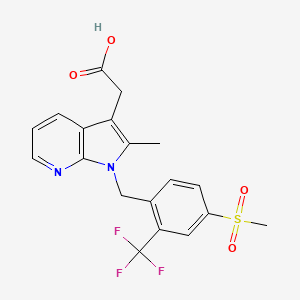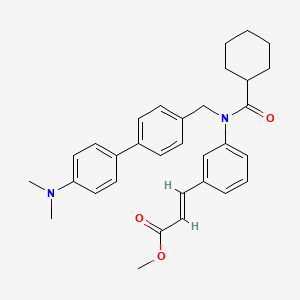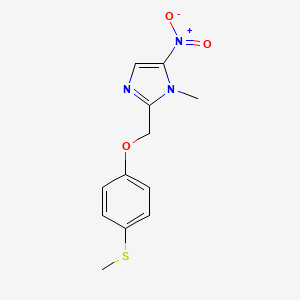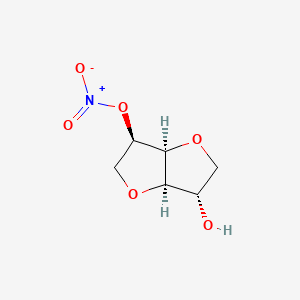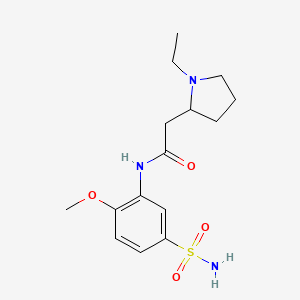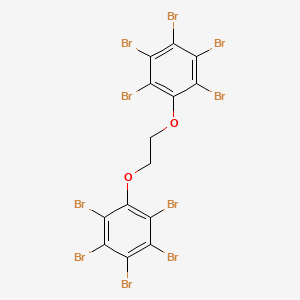
FireMaster 695
Descripción general
Descripción
1,2-Bis(pentabromophenoxy)ethane, also known as 1,2-Bis(2,3,4,5,6-pentabromophenyl)ethane or 2,2’,3,3’,4,4’,5,5’,6,6’-Decabromobibenzyl, is a chemical compound with the molecular formula C14H4Br10 . It is a white to light yellow or light red powder or crystal . This compound is commonly used as a flame retardant in various applications .
Molecular Structure Analysis
The 1,2-Bis(pentabromophenoxy)ethane family of molecules have a number of possible conformations in the crystalline state due to the flexible nature of the ethane spacer group . Structural trends within this group of molecules were examined via the use of single crystal X-ray data and computational chemistry .
Chemical Reactions Analysis
The mechanism and kinetics of the ·OH-initiated atmospheric reaction of 1,2-Bis(pentabromophenoxy)ethane have been investigated by combined quantum chemical calculations and kinetics modeling . The results indicate that ·OH addition and hydrogen abstraction pathways in the initiated reactions are competitive with a rate constant ratio of 3:1 .
Physical And Chemical Properties Analysis
1,2-Bis(pentabromophenoxy)ethane is a solid at 20°C . Its molecular weight is 971.23 .
Aplicaciones Científicas De Investigación
Mejora del Poliestireno de Alto Impacto (HIPS)
El Decabromodiphenoxietano se utiliza como retardante de llama en diversos materiales, especialmente en el poliestireno de alto impacto (HIPS). El HIPS es un tipo de resina termoplástica conocida por su resistencia al impacto, la cual se logra mediante el injerto de pequeñas cantidades de polibutadieno en una base de poliestireno. Este compuesto ayuda a mejorar la resistencia al fuego del HIPS sin comprometer sus propiedades mecánicas .
Mejora del Acrylonitrilo Butadieno Estireno (ABS)
De manera similar, el Decabromodiphenoxietano se aplica al acrilonitrilo butadieno estireno (ABS), otro polímero termoplástico. El ABS combina la resistencia y la rigidez de los polímeros de acrilonitrilo y estireno con la tenacidad del caucho de polibutadieno. La adición de Decabromodiphenoxietano mejora la resistencia al fuego del ABS, haciéndolo adecuado para su uso en carcasas eléctricas y electrónicas, piezas de automóvil y bienes de consumo .
Poliolefinas y Elastómeros
En las poliolefinas y los elastómeros, el Decabromodiphenoxietano sirve como retardante de llama para mejorar la seguridad en aplicaciones donde la resistencia a la combustión es crucial. Las poliolefinas se utilizan en envases, textiles y componentes de automóviles, mientras que los elastómeros se utilizan en sellos, juntas y moldes flexibles. El compuesto garantiza que estos materiales cumplan con los estrictos estándares de seguridad contra incendios .
Sellantes y Adhesivos
El Decabromodiphenoxietano también se encuentra en sellantes y adhesivos, proporcionando resistencia al fuego a estos materiales de unión. Esta aplicación es esencial en las industrias de la construcción y la manufactura donde se requieren propiedades resistentes al fuego para las normas de seguridad .
Textiles y Prendas de Vestir
El uso de Decabromodiphenoxietano se extiende a los textiles y las prendas de vestir, especialmente aquellos que necesitan cumplir con los estándares de seguridad contra incendios. Se incorpora a las telas para evitar la rápida propagación de las llamas, protegiendo así a los usuarios de los riesgos de incendio .
Recubrimientos y Tintas
Los recubrimientos y las tintas se benefician de la adición de Decabromodiphenoxietano al lograr niveles más altos de resistencia al fuego. Esta aplicación es particularmente importante para materiales que están expuestos a altas temperaturas o fuentes potenciales de ignición .
Muebles
Los materiales utilizados en los muebles, como las espumas y las telas de tapicería, se tratan con Decabromodiphenoxietano para cumplir con los estándares de seguridad contra incendios. Esto garantiza que los muebles no contribuyan a la propagación del fuego dentro de los hogares y los espacios comerciales .
Productos de Caucho
Por último, el Decabromodiphenoxietano se utiliza en productos de caucho para mejorar sus propiedades retardantes de llama. Esta aplicación es vital para los componentes de caucho utilizados en entornos donde el riesgo de incendio es una preocupación .
Mecanismo De Acción
Target of Action
FireMaster 695 primarily targets the flame propagation process in materials. It is designed to interfere with the combustion process, reducing the flammability of the material .
Mode of Action
The mode of action of this compound involves the release of bromine atoms during combustion. These atoms can capture free radicals involved in the flame propagation process, thereby interrupting the combustion cycle and suppressing the flame .
Biochemical Pathways
This compound and its components have been shown to enhance adipogenesis and the transcriptional activity of peroxisome proliferator-activated receptor gamma (PPARγ) on the adipocyte protein 2 (aP2) promoter . This suggests that this compound may interact with biochemical pathways involved in fat cell differentiation and development.
Pharmacokinetics
It is known that the compound is highly persistent and has a low solubility, suggesting that it may have poor bioavailability . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The primary result of this compound’s action is the reduction of flammability in materials. By interfering with the combustion process, it helps to prevent the spread of fire . On a molecular level, this compound and its components have been shown to enhance adipogenesis, suggesting potential effects on fat cell development .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, exposure to light and heat can potentially degrade the compound, reducing its effectiveness . Furthermore, the compound’s persistence and potential for bioaccumulation mean that it can remain in the environment for extended periods .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
1,2-Bis(pentabromophenoxy)ethane interacts with several biomolecules, including enzymes and proteins, within biological systems. It has been observed to bind with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics. This interaction can lead to the inhibition of these enzymes, affecting the metabolic processes in cells . Additionally, 1,2-Bis(pentabromophenoxy)ethane can interact with cellular receptors, potentially disrupting normal cellular signaling pathways.
Cellular Effects
The effects of 1,2-Bis(pentabromophenoxy)ethane on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the aryl hydrocarbon receptor (AhR). Activation of AhR by this compound can lead to changes in gene expression, affecting cellular metabolism and potentially leading to toxic effects . Furthermore, 1,2-Bis(pentabromophenoxy)ethane can induce oxidative stress in cells, leading to cellular damage and apoptosis.
Molecular Mechanism
At the molecular level, 1,2-Bis(pentabromophenoxy)ethane exerts its effects through several mechanisms. It can bind to and inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of other compounds. Additionally, it can activate the aryl hydrocarbon receptor, resulting in changes in gene expression and disruption of normal cellular functions . The compound’s ability to induce oxidative stress further contributes to its toxicological profile.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Bis(pentabromophenoxy)ethane have been studied over various time frames. It has been observed that the compound is relatively stable, with minimal degradation over time. Long-term exposure to 1,2-Bis(pentabromophenoxy)ethane can lead to persistent changes in cellular function, including sustained oxidative stress and chronic activation of the aryl hydrocarbon receptor . These effects highlight the potential for long-term toxicity in exposed organisms.
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of 1,2-Bis(pentabromophenoxy)ethane vary with dosage. At lower doses, the compound may cause mild oxidative stress and minor changes in gene expression. At higher doses, significant toxic effects have been observed, including liver damage, disruption of endocrine function, and increased mortality . These findings underscore the importance of understanding the dose-response relationship for this compound.
Metabolic Pathways
1,2-Bis(pentabromophenoxy)ethane is metabolized primarily by cytochrome P450 enzymes. The metabolic pathways involve the hydroxylation and debromination of the compound, leading to the formation of various metabolites These metabolites can further interact with cellular components, potentially leading to additional toxic effects
Transport and Distribution
Within cells and tissues, 1,2-Bis(pentabromophenoxy)ethane is transported and distributed through interactions with specific transporters and binding proteins. It has been observed to accumulate in lipid-rich tissues, such as the liver and adipose tissue . This accumulation can lead to prolonged exposure and increased risk of toxicity. The compound’s distribution within the body is influenced by its lipophilicity and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 1,2-Bis(pentabromophenoxy)ethane is primarily within the endoplasmic reticulum and mitochondria. These organelles are critical for the compound’s activity, as they house the enzymes and receptors it interacts with . The localization to these compartments can lead to targeted effects on cellular metabolism and energy production. Additionally, post-translational modifications may direct the compound to specific subcellular locations, influencing its activity and function.
Propiedades
IUPAC Name |
1,2,3,4,5-pentabromo-6-[2-(2,3,4,5,6-pentabromophenoxy)ethoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Br10O2/c15-3-5(17)9(21)13(10(22)6(3)18)25-1-2-26-14-11(23)7(19)4(16)8(20)12(14)24/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEPQBZQAGCZTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Br10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60886428 | |
| Record name | Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[2,3,4,5,6-pentabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60886428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1003.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61262-53-1 | |
| Record name | 1,1′-[1,2-Ethanediylbis(oxy)]bis[2,3,4,5,6-pentabromobenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61262-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FireMaster 695 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061262531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[2,3,4,5,6-pentabromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[2,3,4,5,6-pentabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60886428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-[ethane-1,2-diylbisoxy]bis[pentabromobenzene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.964 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



